molecular formula C11H13NOS B10812297 5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B10812297
M. Wt: 207.29 g/mol
InChI Key: FBQSULSZOOGTHJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and case studies.

Overview of 1,3-Thiazolidin-4-one Derivatives

1,3-Thiazolidin-4-one derivatives, including this compound, have been extensively studied for their pharmacological potential. These compounds exhibit a range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications at the 2 and 5 positions are critical for enhancing their bioactivity.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of this compound. In vitro assays conducted against various cancer cell lines demonstrate its potential as an effective anticancer agent.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the compound's effect on leukemia cell lines (MOLT-4) and CNS cancer cell lines (SF-295). The compound exhibited an inhibition ratio of 84.19% against MOLT-4 and 72.11% against SF-295 in primary screening tests conducted by the National Cancer Institute .
    • Another study reported that derivatives with similar structural features displayed cytotoxicity against human colon adenocarcinoma (HT29) and prostate cancer cells (PC3), with IC50 values indicating strong antiproliferative effects .
  • Mechanism of Action :
    • The mechanism by which these thiazolidinone derivatives exert their anticancer effects includes inducing apoptosis and inhibiting key cell cycle regulators such as CDK1/cyclin B. This leads to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.

Antibacterial Efficacy

  • Spectrum of Activity :
    • The compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp., with inhibition percentages reaching up to 91.66% .
    • Comparative studies showed that certain derivatives had activity indices comparable to standard antibiotics like Ampicillin .
  • Mechanistic Insights :
    • The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. For instance, studies indicated that thiazolidinone derivatives could inhibit biofilm formation in pathogenic strains .

Table 1: Anticancer Activity of this compound

Cell LineInhibition (%)Reference
MOLT-484.19
SF-29572.11
HT29IC50 ≤ 10 µM
PC3IC50 ≤ 10 µM

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Bacterial StrainInhibition (%)Reference
Staphylococcus aureus91.66
Escherichia coliUp to 88.46
Candida albicansSignificant

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of 5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one derivatives as anticancer agents. The compound exhibits notable cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers.

Case Study: Antitumor Activity

  • A study evaluated a series of thiazolidinone derivatives for their anticancer properties. Among them, compounds with the thiazolidinone scaffold demonstrated significant inhibition rates against cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer), with inhibition percentages reaching up to 84.19% and 72.11% , respectively .
  • Mechanistically, these compounds are believed to induce apoptosis and inhibit cell cycle progression at the G2/M phase by targeting specific molecular pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various models.

Key Findings:

  • Research indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like indomethacin and naproxen. The primary mechanism involves selective inhibition of cyclooxygenase (COX-1) enzymes, which are crucial in the inflammatory response .
  • Structure–activity relationship studies suggest that the positioning of substituents on the benzene ring significantly influences the anti-inflammatory efficacy of these compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

Research Insights:

  • Recent studies have demonstrated that derivatives of this compound exhibit substantial antibacterial activity. Some formulations were effective against resistant strains of bacteria .
  • The molecular docking studies conducted alongside experimental evaluations indicate favorable interactions between these compounds and bacterial targets, suggesting a potential for development into new antimicrobial therapies .

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory uses, this compound has been explored for various other pharmacological activities:

  • Antidiabetic Effects: Thiazolidinone derivatives are known to exhibit hypoglycemic effects, with some compounds acting on insulin sensitivity pathways similar to established drugs like pioglitazone and rosiglitazone .
  • Antioxidant Activity: The antioxidant properties of thiazolidinones contribute to their potential in preventing oxidative stress-related diseases .

Chemical Reactions Analysis

Hydrolysis

The thiazolidinone ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening products. For example, hydrolytic cleavage of related compounds has been reported in the presence of water or hydrazine derivatives, though specific conditions for this compound are not detailed .

Reduction

Reduction of the carbonyl group in thiazolidinones typically yields thiazolidine derivatives. While not explicitly described for this compound, sodium borohydride or lithium aluminum hydride are common reducing agents in similar systems.

Biological Activity Correlation

Research on structurally similar thiazolidinones highlights the importance of substituents in modulating reactivity and biological effects. For instance, compounds with 5-methyl substitution on the thiazolidinone ring exhibit enhanced anticancer activity, as demonstrated by inhibition percentages up to 84.19% against leukemia cell lines (e.g., MOLT-4) . This suggests that steric and electronic effects from substituents significantly influence both chemical stability and biological potency.

Cyclization Pathway

The synthesis of thiazolidinones proceeds via the formation of a Schiff base intermediate , followed by intramolecular cyclization. For example, the reaction of 4-methylbenzaldehyde with thiourea generates an iminomercaptide intermediate, which undergoes acid-catalyzed cyclization to form the five-membered ring .

Three-Component Domino Reaction

In multi-component reactions, thioglycolic acid reacts with aromatic aldehydes and malononitrile to form a reactive intermediate that undergoes sequential cyclization steps. This method avoids traditional stepwise synthesis and improves atom economy .

Comparison of Substituent Effects

Substituents at the 2-position of the thiazolidinone ring (e.g., 4-methylphenyl) play a critical role in directing reactivity. Bulky or electron-donating groups can stabilize intermediates during synthesis and enhance biological activity. For example, compounds with 4-methylphenyl substituents exhibit improved solubility and interaction with enzymatic targets, as evidenced by their efficacy in anticancer assays .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13)

InChI Key

FBQSULSZOOGTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(S1)C2=CC=C(C=C2)C

Origin of Product

United States

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